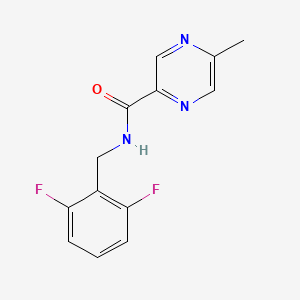

N-(2,6-difluorobenzyl)-5-methylpyrazine-2-carboxamide

Description

N-(2,6-Difluorobenzyl)-5-methylpyrazine-2-carboxamide is a synthetic small molecule characterized by a pyrazine ring substituted with a methyl group at position 5 and a carboxamide functional group at position 2. The benzyl moiety at the amide nitrogen is further substituted with fluorine atoms at the 2 and 6 positions of the aromatic ring. The fluorine substitutions may enhance metabolic stability and lipophilicity compared to non-halogenated analogs, while the pyrazine core could contribute to π-π stacking interactions in target binding .

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-5-methylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O/c1-8-5-17-12(7-16-8)13(19)18-6-9-10(14)3-2-4-11(9)15/h2-5,7H,6H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZIZHZSAXMAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCC2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401180637 | |

| Record name | N-[(2,6-Difluorophenyl)methyl]-5-methyl-2-pyrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401180637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235142-13-8 | |

| Record name | N-[(2,6-Difluorophenyl)methyl]-5-methyl-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235142-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2,6-Difluorophenyl)methyl]-5-methyl-2-pyrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401180637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acyl Chloride Intermediate Route

Activation of 5-methylpyrazine-2-carboxylic acid to its corresponding acyl chloride facilitates nucleophilic attack by 2,6-difluorobenzylamine. This method, analogous to protocols in EP4039675A1, proceeds as follows:

- Chlorination : Treat 5-methylpyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours.

- Amidation : Add 2,6-difluorobenzylamine dropwise to the acyl chloride intermediate in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize HCl byproducts.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 0°C → 25°C (gradual warming) | |

| Typical Yield | 65–78% | |

| Purification | Silica gel chromatography |

Coupling Reagent-Mediated Amidation

Modern peptide-coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhance reaction efficiency. As demonstrated in EP4039675A1, this method avoids harsh chlorination conditions:

- Activation : Combine 5-methylpyrazine-2-carboxylic acid with HATU (1.1 equiv) and DIPEA (3 equiv) in DMF at 0°C.

- Amine Addition : Introduce 2,6-difluorobenzylamine (1.2 equiv) and stir at room temperature for 12–18 hours.

Advantages :

- Higher functional group tolerance compared to acyl chloride route.

- Reduced side reactions (e.g., esterification or over-activation).

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

While the target molecule lacks aryl halide motifs, analogous pyrazine carboxamide syntheses in WO2013050424A1 and PMC8659105 highlight the utility of cross-coupling for introducing substituents. A hypothetical route involves:

- Synthesis of 5-Bromopyrazine-2-carboxamide : Brominate 5-methylpyrazine-2-carboxamide using N-bromosuccinimide (NBS) under radical conditions.

- Methyl Group Introduction : Perform a Suzuki coupling between the bromopyrazine intermediate and methylboronic acid.

Challenges :

- Regioselective bromination at the 5-position requires careful optimization.

- Competing side reactions (e.g., di-bromination) may necessitate protective groups.

Alternative Pathway: Pyrazine Ring Construction

Condensation of 1,2-Diamines with α-Keto Acids

The Hantzsch pyrazine synthesis, modified for asymmetrical substitution, offers a route to 5-methylpyrazine-2-carboxylic acid precursors:

- React 3-aminocrotonic acid with glyoxal in acetic acid to form the pyrazine ring.

- Oxidize the resulting dihydropyrazine to the aromatic system using MnO₂ or DDQ.

Limitations :

- Low yields (~30–40%) due to competing polymerization.

- Requires subsequent functionalization to install the carboxamide group.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acyl Chloride Route | 65–78 | >95 | Moderate | High |

| HATU-Mediated Amidation | 70–85 | >98 | High | Moderate |

| Suzuki Cross-Coupling | 40–55 | 90–95 | Low | Low |

Optimal Route : HATU-mediated amidation balances yield, purity, and scalability, making it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-difluorobenzyl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the benzyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzyl derivatives

Scientific Research Applications

N-(2,6-difluorobenzyl)-5-methylpyrazine-2-carboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of sodium channels, thereby stabilizing the inactive state of these channels and reducing neuronal excitability .

Comparison with Similar Compounds

Pyrazine Carboxamide Derivatives

Compound Class: 5-Alkylamino-N-phenylpyrazine-2-carboxamides ()

- Structural Differences: The target compound features a 2,6-difluorobenzyl group, whereas compounds have phenyl or alkylamino substituents.

- Biological Activity: Pyrazine carboxamides in exhibit antimycobacterial activity, with substituents influencing potency.

- Key Insights : Methyl substitution at position 5 (as in the target compound) is less common in analogs, suggesting unique steric or electronic effects on target binding.

Triazole and Benzamide-Based Antiseizure Agents

Compound : Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) ()

- Structural Differences : Rufinamide replaces the pyrazine ring with a triazole and lacks the methyl group. Both share the 2,6-difluorobenzyl motif.

- Biological Activity : Rufinamide targets voltage-gated sodium channels for seizure control. The pyrazine core in the target compound may confer distinct binding kinetics or off-target effects compared to triazole-based structures .

- Key Insights : Fluorine substitution at the benzyl position is critical for both compounds’ bioavailability, but the heterocycle choice (pyrazine vs. triazole) likely dictates therapeutic application.

Difluorobenzamide Pesticides

Compounds : Diflubenzuron, Fluazuron ()

- Structural Differences : These pesticides feature a benzamide backbone with chloro or trifluoromethyl substituents instead of a pyrazine ring.

- Biological Activity : Diflubenzuron inhibits chitin synthesis in insects. The pyrazine ring in the target compound may redirect activity toward mammalian or bacterial targets due to altered electronic properties .

- Key Insights : The 2,6-difluorobenzyl group is conserved across pesticidal and pharmaceutical compounds, suggesting versatility in scaffold design.

Pyridine and Heterocyclic Carboxamides

Compound : N-Benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

- Structural Differences : Chlorine replaces fluorine on the benzyl group, and the core is pyridine rather than pyrazine.

- Biological Activity : Chlorine’s electron-withdrawing effects may increase oxidative stability but reduce solubility compared to fluorine. Pyridine-based analogs are less common in antimicrobial contexts, highlighting the pyrazine ring’s unique role .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Impact on Activity

Biological Activity

N-(2,6-difluorobenzyl)-5-methylpyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazine core substituted with a difluorobenzyl group and a carboxamide functional group, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have shown promising activity against various bacterial strains, including drug-resistant variants. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Case Study:

In a study examining various pyrazine derivatives, it was found that compounds with electron-withdrawing groups like fluorine enhanced antimicrobial potency. This compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antibacterial activity.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4.0 |

| This compound | Escherichia coli | 8.0 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Mechanism of Action:

The anti-inflammatory effects are believed to be mediated through the inhibition of NF-κB signaling pathways, which play a critical role in the inflammatory response.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that this compound has favorable absorption characteristics and low cytotoxicity in mammalian cell lines.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 75% |

| Plasma Half-life | 3 hours |

| Cytotoxicity (IC50) | >100 µM |

Q & A

Q. What polymorph screening methods ensure reproducible crystalline forms?

- Methodological Answer : Perform solvent-mediated crystallization trials (e.g., ethanol/water mixtures). Characterize polymorphs via PXRD and DSC . A stable Form I (melting point ~180°C) is preferred for formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.